molecular formula C10H16O4 B047846 (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate CAS No. 115182-01-9

(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate

Cat. No. B047846
M. Wt: 200.23 g/mol
InChI Key: BDYVCFSLROQZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate, also known as EDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a building block to synthesize various pyran derivatives with diverse functional groups. In material science, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a monomer to synthesize polymeric materials with unique properties, such as high thermal stability and optical transparency. In medicinal chemistry, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential anti-inflammatory, antioxidant, and antitumor activities.

Mechanism Of Action

The mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can also scavenge reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has also been shown to protect cells from oxidative stress-induced damage by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can reduce the severity of inflammation and tissue damage in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.

Advantages And Limitations For Lab Experiments

(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has several advantages for lab experiments, including its simple synthesis method, low cost, and high stability. However, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate also has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain applications. Additionally, the mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. One direction is to study the structure-activity relationship of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives to identify compounds with improved activity and selectivity. Another direction is to investigate the potential applications of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives in drug discovery, particularly for the treatment of inflammatory diseases and cancer. Additionally, the development of new synthetic methods for (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives could enable the synthesis of novel compounds with unique properties and applications.

Synthesis Methods

(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be synthesized using a simple one-pot reaction between ethyl acetoacetate and paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction to form (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. The yield of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.

properties

CAS RN

115182-01-9

Product Name

(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(6-ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate

InChI

InChI=1S/C10H16O4/c1-3-12-10-6-4-5-9(14-10)7-13-8(2)11/h4,6,9-10H,3,5,7H2,1-2H3

InChI Key

BDYVCFSLROQZOU-UHFFFAOYSA-N

SMILES

CCOC1C=CCC(O1)COC(=O)C

Canonical SMILES

CCOC1C=CCC(O1)COC(=O)C

synonyms

2H-Pyran-2-methanol,6-ethoxy-3,6-dihydro-,acetate,(2S-trans)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.